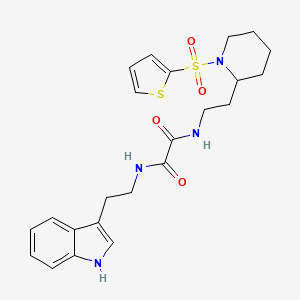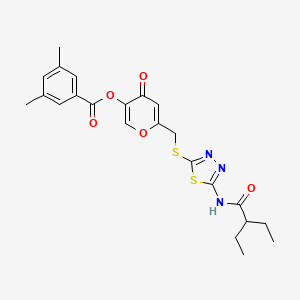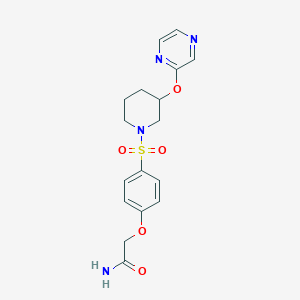
(2R)-3-(4-Ethylphenyl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-(4-Ethylphenyl)-2-methylpropan-1-amine, also known as ephedrine, is a naturally occurring alkaloid found in the Ephedra plant. Ephedrine has been used for centuries in traditional Chinese medicine for its stimulant and bronchodilator effects. In recent years, ephedrine has gained attention in the scientific community for its potential therapeutic applications, particularly in the treatment of respiratory disorders and obesity.
Mechanism of Action
Ephedrine acts as a sympathomimetic agent, meaning it stimulates the sympathetic nervous system. It works by binding to and activating adrenergic receptors, which are found throughout the body. This leads to the release of norepinephrine, a neurotransmitter that activates the fight or flight response. The activation of adrenergic receptors also leads to the relaxation of smooth muscles in the airways, which improves breathing.
Biochemical and Physiological Effects:
Ephedrine has a number of biochemical and physiological effects, including increased heart rate, blood pressure, and metabolic rate. It also stimulates the release of glucose from the liver, which can increase blood sugar levels. Ephedrine can also cause vasoconstriction, or the narrowing of blood vessels, which can increase blood pressure.
Advantages and Limitations for Lab Experiments
Ephedrine has a number of advantages for use in lab experiments, including its well-characterized mechanism of action and the availability of synthetic and naturally occurring sources. However, its use is limited by its potential for abuse and the potential for adverse effects such as cardiovascular complications.
Future Directions
There are a number of potential future directions for research on (2R)-3-(4-Ethylphenyl)-2-methylpropan-1-amine, including the development of new synthetic methods, the investigation of its potential therapeutic applications in the treatment of other diseases such as Parkinson's and Alzheimer's, and the study of its potential for use as a performance-enhancing drug. Additionally, more research is needed to fully understand the potential risks and benefits of (2R)-3-(4-Ethylphenyl)-2-methylpropan-1-amine use.
Synthesis Methods
Ephedrine can be synthesized through a variety of methods, including extraction from the Ephedra plant, chemical synthesis, and biotransformation. Chemical synthesis involves the reaction of benzaldehyde with nitroethane to form 1-phenyl-2-nitropropene, which is then reduced to (2R)-3-(4-Ethylphenyl)-2-methylpropan-1-amine using a reducing agent such as lithium aluminum hydride. Biotransformation involves the use of microorganisms to convert precursor compounds into (2R)-3-(4-Ethylphenyl)-2-methylpropan-1-amine.
Scientific Research Applications
Ephedrine has been extensively studied for its therapeutic potential in the treatment of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). It acts as a bronchodilator by relaxing the smooth muscles in the airways, which improves breathing. Ephedrine has also been investigated for its potential use in the treatment of obesity, as it can increase metabolic rate and suppress appetite.
properties
IUPAC Name |
(2R)-3-(4-ethylphenyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-3-11-4-6-12(7-5-11)8-10(2)9-13/h4-7,10H,3,8-9,13H2,1-2H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKPCUKRBNUMDV-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(C)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C[C@@H](C)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-(4-Ethylphenyl)-2-methylpropan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-3-[(4-chlorophenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2942574.png)
![1-((4-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2942578.png)
![1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B2942579.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2942582.png)


![8-(2-Chloro-6-fluorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2942588.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2942590.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)propanamide](/img/structure/B2942591.png)


